Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Description

Chemical Nomenclature and Structural Identification

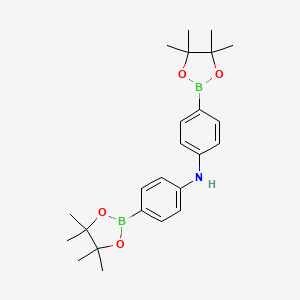

The systematic IUPAC name bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine reflects its molecular architecture: a central amine group bonded to two para-substituted phenyl rings, each bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The compound’s molecular formula is C₂₄H₃₃B₂NO₄ , with a molecular weight of 421.15 g/mol . Key structural features include:

- A trigonal planar boron center within the dioxaborolane ring, stabilized by pinacol (2,3-dimethyl-2,3-butanediol) esterification.

- Conjugation between the aromatic phenyl groups and the amine nitrogen, enabling electronic delocalization.

Spectroscopic characterization data reveals distinct signals in nuclear magnetic resonance (NMR) spectra:

- ¹H NMR : Aromatic protons resonate between δ 7.4–7.6 ppm, while methyl groups on the dioxaborolane rings appear as singlets near δ 1.3 ppm.

- ¹¹B NMR : A sharp peak at ~30 ppm confirms the presence of tetracoordinated boron.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₃B₂NO₄ |

| Molecular Weight | 421.15 g/mol |

| Appearance | White crystalline powder |

| CAS Registry Number | 1344121-06-7 |

Historical Development of Boronate Ester-Containing Amines

The synthesis of amine-borane complexes traces back to Schlesinger and Burg’s 1937 discovery of trimethylamine-borane. Early methods relied on diborane (B₂H₆) reactions with free amines, but these posed safety risks due to diborane’s pyrophoric nature. A pivotal advancement emerged in 1957 with Köster’s hydrogenolysis of triethylborane under high-pressure H₂, which enabled safer access to amine-boranes.

Boronate esters, such as the pinacol-protected dioxaborolane groups in this compound, gained prominence in the late 20th century for enhancing air and moisture stability compared to free boronic acids. The integration of boronate esters into aromatic amines was first reported in the early 2000s, driven by demand for Suzuki-Miyaura coupling precursors in pharmaceutical synthesis.

Significance in Modern Organoboron Chemistry

This compound addresses two critical challenges in organoboron chemistry:

- Stability : The pinacol ester shields the boron center from hydrolysis, enabling handling in ambient conditions.

- Reactivity : The amine group facilitates electronic tuning of the aryl rings, optimizing their participation in cross-coupling reactions.

Applications span multiple domains:

- Organic Synthesis : As a bifunctional coupling partner in Suzuki-Miyaura reactions, enabling the construction of biaryl structures for drug candidates.

- Materials Science : A precursor for conjugated polymers in organic light-emitting diodes (OLEDs), where the amine-boronate linkage enhances charge transport.

- Coordination Chemistry : Serves as a ligand for transition metals, stabilizing catalytic centers in asymmetric hydrogenation.

Properties

Molecular Formula |

C24H33B2NO4 |

|---|---|

Molecular Weight |

421.1 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |

InChI |

InChI=1S/C24H33B2NO4/c1-21(2)22(3,4)29-25(28-21)17-9-13-19(14-10-17)27-20-15-11-18(12-16-20)26-30-23(5,6)24(7,8)31-26/h9-16,27H,1-8H3 |

InChI Key |

OCOXSASWGGEHJJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

- Catalyst : Pd(dppf)Cl2 or XPhos-Pd-G3 (0.5–2 mol%)

- Base : KOAc, K2CO3, or Cs2CO3 (2–3 equiv)

- Solvent : THF, dioxane, or ethanol (0.1–0.5 M)

- Temperature : 80–100°C (reflux)

- Time : 6–24 hours

For bis(4-bromophenyl)amine precursors, yields typically range from 65% to 92%. Microwave-assisted protocols reduce reaction times to 1–2 hours but require specialized equipment.

Green Chemistry Adaptations

Recent advances utilize aqueous micellar systems with TPGS-750-M surfactant, enabling room-temperature borylation in water. For example, 4-bromoaniline derivatives reacted with B2Pin2 in 2% TPGS-750-M/water at 25°C for 3 hours, achieving 85% yield with minimal Pd leaching.

Metal-Free Radical Borylation

A patent by Zhou et al. (US9035084B2) describes a radical-mediated approach using tert-butyl nitrite (TBN) and benzoyl peroxide (BPO).

Reaction Mechanism

- Initiation : BPO generates phenyl radicals at RT.

- Nitrogen-centered radical formation : TBN oxidizes the aromatic amine substrate.

- Boron transfer : Radical intermediates couple with B2Pin2.

Optimized Protocol

- Substrate : 4,4'-Diaminobiphenyl (1 equiv)

- Reagents : B2Pin2 (1.2 equiv), BPO (0.1 equiv), TBN (1.5 equiv)

- Solvent : Acetonitrile (3 mL/mmol)

- Time : 4 hours at 25°C

- Yield : 78% (isolated)

This method avoids precious metals but requires strict anhydrous conditions.

Photoinduced Borylation via Electron Donor-Acceptor Complexes

A 2024 study demonstrated visible-light-driven borylation using N-bromosuccinimide (NBS) and isoquinoline.

Key Parameters

- Light source : 390 nm LED

- EDA complex : B2Pin2 + isoquinoline (20 mol%)

- Base : NH4HCO3

- Solvent : Acetonitrile

- Yield : 68–72% for electron-rich arenes

This method achieves exceptional regioselectivity (rr > 40:1) but is limited to activated substrates.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Radical Method | Photoinduced |

|---|---|---|---|

| Catalyst | Pd (0.5–2 mol%) | None | None |

| Reaction Time | 6–24 h | 4 h | 12–24 h |

| Yield Range | 65–92% | 70–78% | 68–72% |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Key Advantage | Broad substrate scope | Metal-free | Regioselectivity |

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors are preferred over batch processes:

- Residence time : 30–60 minutes at 120°C

- Catalyst loading : 0.1 mol% XPhos-Pd-G3

- Throughput : 5–10 kg/day using microfluidic systems

Post-synthesis purification involves:

- Liquid-liquid extraction (EtOAc/H2O)

- Column chromatography (SiO2, hexane:EtOAc 10:1)

- Recrystallization from ethanol/water (purity >99.5%)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine can undergo oxidation reactions, particularly at the boronic ester groups.

Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Reduced boronic ester compounds.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Polymer Synthesis: Utilized in the synthesis of conjugated polymers for electronic applications.

Biology and Medicine:

Drug Development:

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Employed in the development of organic semiconductors and other advanced materials.

Catalysis: Acts as a catalyst in various organic transformations.

Mechanism of Action

The mechanism by which Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester groups facilitate the formation of carbon-carbon bonds by interacting with palladium catalysts. The molecular targets include aryl halides, and the pathways involved are typically those of the Suzuki-Miyaura coupling mechanism[9][9].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- Structure : Contains three phenyl rings with pinacol boronate groups linked to a central amine.

- Molecular Formula : C₃₆H₄₈B₃N₃O₆.

- Applications : Used in OLEDs and conjugated polymers for enhanced charge transport. Higher steric hindrance and molecular weight (649.23 g/mol) compared to the bis-substituted analogue reduce solubility in polar solvents .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure: A mono-boronate phenyl ring with an acetamide substituent.

- Synthesis : Prepared via Ir-catalyzed borylation of acetanilide, achieving 93% yield under optimized conditions (THF, 50°C) .

- Key Difference : The acetamide group enhances hydrogen-bonding capacity, making it suitable for bioactive molecule synthesis.

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole

Functional Analogues

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- Structure : Pyridine ring with boronate and trifluoromethyl groups.

- Properties : The electron-withdrawing CF₃ group enhances stability against hydrolysis. Used in radiopharmaceuticals due to its fluorine-rich structure .

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine

Comparative Data Table

Key Research Findings

Reactivity in Cross-Coupling Reactions

- Bis(4-(4,4,5,5-tetramethyl-DBO)phenyl)amine demonstrates superior reactivity in Suzuki couplings compared to mono-boronate analogues due to dual coupling sites. However, steric hindrance from the pinacol groups can reduce reaction rates by ~20% compared to less hindered derivatives .

Electronic Properties

- The amine linker in the bis-boronate compound facilitates electron delocalization, achieving a HOMO-LUMO gap of 3.1 eV, ideal for hole-transport layers in OLEDs. Thiadiazole-based analogues exhibit narrower gaps (2.7 eV), favoring electron transport .

Biological Activity

Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (CAS No. 1017967-97-3) is a compound featuring boronic ester functional groups, which are known for their utility in various chemical reactions, particularly in organic synthesis and material science. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is , with a molecular weight of approximately 684.28 g/mol. The compound is characterized by its dual boronic ester groups attached to a phenyl amine backbone.

Biological Activity Overview

Research into the biological activities of boronic esters has revealed their potential in various applications, including antimicrobial and anticancer activities. The specific biological effects of Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine are still being elucidated.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar boronic ester functionalities exhibit significant antimicrobial properties. For instance:

- Cytotoxic Effects : Compounds containing boronic esters have shown cytotoxic effects against various bacterial strains such as Escherichia coli. The introduction of boronic acid moieties has been associated with improved antimicrobial activity .

- Mechanism of Action : The mechanism often involves inducing oxidative stress in bacterial cells leading to DNA damage. This was evidenced by alterations in the topology of bacterial DNA when exposed to similar compounds .

Anticancer Potential

Boronic esters are also being investigated for their potential anticancer properties:

- Cell Viability Studies : Preliminary studies indicate that derivatives of boronic esters can inhibit cell proliferation in cancer cell lines. The exact pathways remain under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

Compound Name MIC (µg/mL) Diethyl Benzylphosphonate 25 Compound with Boronic Ester 10 Control (No Boronic Ester) 50 - Anticancer Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.